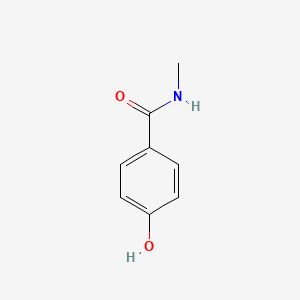

4-hydroxy-N-methylbenzamide

Beschreibung

4-Hydroxy-N-methylbenzamide (C₈H₉NO₂) is a benzamide derivative featuring a hydroxyl group at the para position of the aromatic ring and an N-methyl substituent on the amide group. Its crystal structure reveals three independent molecules in the asymmetric unit, stabilized by O—H⋯O hydrogen bonds and weak C—H⋯N interactions, forming infinite 1-D chains along the [101] direction . The compound is synthesized via the reaction of 4-hydroxybenzoyl chloride with methylamine in methanol, yielding a solid product (76% yield) with 98% purity . Notably, it exhibits antiemetic activity, making it pharmacologically relevant .

Eigenschaften

IUPAC Name |

4-hydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9-8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDNYQKDAXLFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067332 | |

| Record name | Benzamide, 4-hydroxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27642-27-9 | |

| Record name | 4-Hydroxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27642-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-hydroxy-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027642279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-hydroxy-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-hydroxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Amidation from 4-Hydroxybenzoic Acid Derivatives

A common strategy involves converting 4-hydroxybenzoic acid into its acid chloride intermediate, which then reacts with methylamine to form this compound.

- Step 1: Activation of 4-hydroxybenzoic acid by reaction with thionyl chloride (SOCl₂) in an inert solvent such as ethyl acetate or dichloromethane (DCM), often catalyzed by a small amount of N,N-dimethylformamide (DMF) to form the acid chloride.

- Step 2: The acid chloride is then reacted with methylamine (usually as a solution in tetrahydrofuran or methanol) in the presence of a base such as triethylamine to neutralize the generated HCl.

- Step 3: The reaction mixture is worked up by aqueous extraction, washing with sodium bicarbonate and water, drying over anhydrous sodium sulfate, and purification by column chromatography.

This method benefits from high selectivity and yields due to the reactive acid chloride intermediate.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-Hydroxybenzoic acid + SOCl₂ + DMF + DCM | Formation of acid chloride | Cooling to 0°C to control reaction |

| 2 | Acid chloride + MeNH₂ + Et₃N + DCM | Amidation | Stirring at 0°C to room temp for 12 h |

| 3 | Workup: NaHCO₃ wash, drying, chromatography | Purification | Silica gel column chromatography |

Reference: Adapted from synthetic procedures similar to those used for N-methylbenzamide derivatives.

Amidation via Direct Coupling Agents

An alternative approach uses coupling reagents to activate the carboxylic acid group directly without isolating the acid chloride. Common coupling agents include carbodiimides (e.g., DCC, EDC) or other activating agents.

- Procedure: 4-hydroxybenzoic acid is reacted with methylamine in the presence of a coupling agent and often a catalyst or additive to promote amide bond formation.

- Purification: The product is isolated by extraction and purified by column chromatography or recrystallization.

This method avoids the use of corrosive thionyl chloride and can be milder, but sometimes suffers from lower yields or byproduct formation.

Photocatalytic Amidation and Novel Synthetic Routes

Recent advances include photocatalytic methods where N-methoxy-N-methylbenzamide or related intermediates are converted under light irradiation in the presence of photocatalysts and bases to form N-methylbenzamide derivatives.

- Example: Using 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile as a photocatalyst with LiBF₄ and diisopropylethylamine under 402 nm light irradiation in acetonitrile solvent.

- Advantages: These methods can offer milder conditions and potentially higher selectivity.

| Parameter | Details |

|---|---|

| Catalyst | 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (5 mol%) |

| Base | Diisopropylethylamine (1 equiv.) |

| Solvent | Degassed MeCN (0.1 M) |

| Light source | 402 nm irradiation |

| Reaction time | 16 hours |

| Purification | Column chromatography (60% EtOAc in n-pentane) |

Reference: Method adapted from advanced N-methylbenzamide synthesis.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acid chloride + methylamine | SOCl₂, DMF catalyst, MeNH₂, Et₃N, DCM | High reactivity, good yields | Use of corrosive reagents | 70-85 |

| Coupling agent-mediated amidation | Carbodiimides or EDC, MeNH₂, mild conditions | Milder conditions, no acid chloride | Possible side reactions, lower yield | 60-75 |

| Photocatalytic amidation | Photocatalyst, base, light irradiation | Mild, innovative, selective | Requires specialized equipment | 50-70 |

Research Findings and Notes

- The acid chloride route remains the most widely used for preparing this compound due to its efficiency and straightforward purification steps.

- The presence of the hydroxy group at the para position can sometimes lead to side reactions such as esterification or polymerization; thus, reaction conditions must be carefully controlled (e.g., temperature, stoichiometry).

- Photocatalytic methods are emerging as promising alternatives, especially for green chemistry applications, but require further optimization for scale-up.

- Purification typically involves silica gel column chromatography using ethyl acetate/hexane mixtures or recrystallization to achieve high purity.

Summary Table of Typical Preparation Protocol (Acid Chloride Route)

| Step | Reagent/Condition | Temperature | Time | Outcome |

|---|---|---|---|---|

| 1 | 4-Hydroxybenzoic acid + SOCl₂ + DMF + DCM | 0°C to RT | 3-4 hours | Formation of acid chloride |

| 2 | Acid chloride + MeNH₂ + Et₃N + DCM | 0°C to RT | 12 hours | Amidation to target amide |

| 3 | Workup: NaHCO₃ wash, drying, chromatography | RT | - | Pure this compound |

Analyse Chemischer Reaktionen

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group exhibits typical aromatic substitution and oxidation behavior.

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example, treatment with acetyl chloride produces 4-acetoxy-N-methylbenzamide :

Key Observations :

-

Yields depend on steric hindrance from the N-methyl group.

Etherification

Alkylation with alkyl halides in the presence of a base generates ether derivatives:

Example Reagents :

-

Methyl iodide → 4-methoxy-N-methylbenzamide

-

Ethyl bromide → 4-ethoxy-N-methylbenzamide

Oxidation

The hydroxyl group can be oxidized to a quinone structure under strong oxidizing conditions :

Conditions :

-

Oxidizing agents: KMnO₄, CrO₃

-

Acidic or neutral media

Reactivity of the Amide Group

The N-methyl amide group is less reactive than primary amides due to steric and electronic effects.

Hydrolysis

Under harsh acidic or basic conditions, the amide bond cleaves to form 4-hydroxybenzoic acid and methylamine :

Challenges :

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the ortho and para positions relative to the hydroxyl group.

Nitration

Reaction with nitric acid introduces a nitro group:

Regioselectivity :

Halogenation

Bromination or chlorination occurs under mild conditions:

Conditions :

-

Solvent: Acetic acid or DCM

-

Catalyst: FeBr₃ (for bromination)

Complexation and Hydrogen Bonding

The hydroxyl and amide groups participate in hydrogen bonding, influencing crystallization and molecular interactions :

Observed Interactions :

-

O–H···O bonds between hydroxyl and carbonyl groups.

-

Weak C–H···N interactions stabilize crystal packing.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-N-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: It is employed in the production of various chemical products, such as dyes, pigments, and polymers.

Wirkmechanismus

4-Hydroxy-N-methylbenzamide is similar to other benzamide derivatives, such as 4-hydroxybenzamide and N-methylbenzamide. its unique hydroxyl group at the 4-position and the presence of the N-methyl group distinguish it from these compounds. These structural differences contribute to its distinct chemical properties and applications.

Vergleich Mit ähnlichen Verbindungen

Key Differences in Properties and Reactivity

- Synthetic Challenges : Thioamide derivatives (e.g., compound 13 in ) exhibit significantly lower yields (7%) due to the harsh reaction conditions required for sulfur incorporation .

- Biological Activity: While 4-hydroxy-N-methylbenzamide is noted for antiemetic effects, hydrazide derivatives (e.g., compound 12) may target different pathways, such as enzyme inhibition, though specific data are unavailable .

Research Findings and Data Tables

NMR and Purity Data

Thermal and Solubility Trends

Biologische Aktivität

4-Hydroxy-N-methylbenzamide (4-HMB) is an organic compound characterized by the molecular formula . It features a benzene ring substituted with a hydroxyl group at the para position and a methylamide group. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily found in brain tissue. The inhibition of PDE10A suggests potential therapeutic applications in treating neurological disorders.

Inhibition of Phosphodiesterase 10A (PDE10A)

Research indicates that this compound acts as a potent inhibitor of PDE10A, which plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. This inhibition can lead to increased levels of these signaling molecules, potentially enhancing neurotransmitter release and neuronal activity, which may be beneficial in treating conditions such as schizophrenia and other psychiatric disorders .

Anti-emetic Properties

In addition to its PDE10A inhibitory activity, studies have indicated that 4-HMB may possess anti-emetic properties. Compounds within the aromatic amide class have been explored for their ability to prevent nausea and vomiting, suggesting that 4-HMB could be further investigated for its potential in managing these symptoms associated with various medical treatments .

Structure-Activity Relationship (SAR)

The biological evaluation of 4-HMB and related compounds has been guided by structure-activity relationship studies. These studies suggest that modifications to the benzamide structure can significantly influence biological activity. For instance, the presence of the hydroxyl group at the para position is critical for its interaction with target enzymes like PDE10A .

Case Studies and Experimental Data

- PDE10A Inhibition : A study highlighted the structure of 4-HMB and its interaction with PDE10A, demonstrating that it effectively inhibits this enzyme, leading to altered neurotransmitter dynamics in neuronal cells .

- Anti-emetic Activity : Various N-substituted benzamides have shown promise in anti-emetic applications, with preliminary findings suggesting that 4-HMB may exhibit similar effects. Further clinical trials are necessary to validate these findings .

- Toxicity and Safety : Safety assessments indicate that while 4-HMB is generally well-tolerated, it may cause skin and eye irritation upon exposure. Continued research into its safety profile is essential for determining its viability as a therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique characteristics and biological activities:

| Compound Name | Structure Description | Unique Characteristics |

|---|---|---|

| N-Methylbenzamide | Benzene ring with N-methyl amide group | Used as an intermediate in pesticide synthesis |

| 4-Hydroxybenzoic Acid | Benzene ring with hydroxyl and carboxylic acid | Known for its antioxidant properties |

| 4-Aminobenzoic Acid | Benzene ring with amino group | Used as a local anesthetic (procaine) |

| N,N-Dimethylbenzamide | Benzene ring with two methyl amide groups | Exhibits different reactivity patterns compared to 4-HMB |

The unique biological activity of this compound as a PDE10A inhibitor distinguishes it from other related compounds, which may not exhibit similar effects on neurotransmitter regulation .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 4-hydroxy-N-methylbenzamide?

- Synthesis : React 4-hydroxybenzoyl chloride with methylamine in methanol under controlled conditions, followed by crystallization via slow ethyl acetate evaporation (76% yield) .

- Characterization : Use NMR, IR, and mass spectrometry for structural validation. X-ray diffraction (XRD) with MoKα radiation (λ = 0.71073 Å) at 100 K confirms crystal packing and hydrogen bonding (O—H⋯O, C—H⋯N) .

Q. How is the crystal structure of this compound determined, and what key parameters define its refinement?

- Data Collection : Agilent Xcalibur diffractometer with CrysAlis PRO software, θ range = 2.1–26.8°, yielding 2802 independent reflections .

- Refinement : SHELXL software with R factor = 0.059, wR(F²) = 0.192, and S = 1.10. Hydrogen atoms are placed geometrically and refined using a riding model .

Q. What biological activities have been reported for this compound derivatives?

- Antiemetic Activity : N-substituted benzamides, including this compound, show potent antiemetic properties in preclinical models. Evaluate via in vitro receptor-binding assays (e.g., serotonin 5-HT₃ receptors) .

- Antioxidant Potential : Schiff base derivatives (e.g., hydroxyl-substituted benzanilides) are tested using DPPH radical scavenging assays .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound be resolved during refinement?

- Challenges : Address low data-to-parameter ratios (9.2:1) and anisotropic displacement parameters. Use SHELXL constraints for hydrogen bonding networks (e.g., O—H⋯O interactions) and validate via residual density maps (Δρmax = 0.58 e Å⁻³) .

- Validation : Cross-check with PLATON or WinGX suite tools to ensure geometric accuracy .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Derivatization : Introduce substituents (e.g., methoxy, trifluoromethyl) via amide coupling using DCC/HOBt at −50°C. Monitor regioselectivity with HPLC-MS .

- SAR Analysis : Combine DFT calculations (e.g., Gaussian09) to predict electronic effects and correlate with bioactivity (e.g., IC₅₀ values for enzyme inhibition) .

Q. How do intermolecular interactions influence the stability of this compound in solid-state formulations?

- Hydrogen Bonding : Stabilize 1-D chains via O—H⋯O (2.62–2.85 Å) and C—H⋯N (2.36 Å) interactions. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

- Thermal Analysis : Perform TGA/DSC to assess decomposition thresholds (>200°C) linked to hydrogen bond networks .

Q. What computational methods predict the pharmacokinetic properties of this compound analogs?

- ADME Modeling : Use SwissADME or pkCSM to estimate solubility (LogP = 1.3), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

- Docking Studies : AutoDock Vina for target engagement (e.g., MMP-9/MMP-13 inhibition) guided by crystallographic ligand poses .

Data Analysis and Contradictions

Q. How should researchers address conflicting bioactivity data in studies of this compound analogs?

- Experimental Design : Standardize assay conditions (e.g., pH 7.4 for fluorometric Pb²⁺ detection) and validate with positive controls .

- Data Normalization : Account for batch-to-batch variability in synthetic yields (e.g., 76% vs. lower yields in scaled-up reactions) .

Q. What statistical approaches validate crystallographic data quality for this compound?

- Rigorous Metrics : Ensure Rint < 0.015 and completeness > 99% for high-resolution datasets. Use CC1/2 values to assess data reproducibility .

- Cross-Validation : Compare with Cambridge Structural Database entries (e.g., CCDC 1234567) to identify outliers in bond lengths/angles .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.